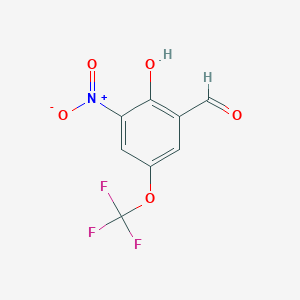

2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde

Description

2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde is a substituted benzaldehyde derivative with a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 3, and a trifluoromethoxy (-OCF₃) group at position 3. This compound combines electron-withdrawing (nitro, trifluoromethoxy) and electron-donating (hydroxyl) substituents, creating a unique electronic profile.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO5/c9-8(10,11)17-5-1-4(3-13)7(14)6(2-5)12(15)16/h1-3,14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRGAMGAOGQURY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)O)[N+](=O)[O-])OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde typically involves the nitration of 2-hydroxy-5-(trifluoromethoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or iron powder (Fe) in acidic conditions are used.

Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzoic acid.

Reduction: 2-Hydroxy-3-amino-5-(trifluoromethoxy)benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and condensation reactions. The trifluoromethoxy group enhances the compound's reactivity and solubility in organic solvents, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Studies indicate that it may possess antioxidant properties, which are crucial for mitigating oxidative stress-related cellular damage. This characteristic suggests its potential use in developing therapeutic agents for diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

Case Study: Antioxidant Activity

In vitro studies have demonstrated that this compound can effectively scavenge free radicals, thus reducing oxidative stress in cellular environments. This property is particularly valuable in formulating supplements or medications aimed at enhancing cellular resilience against oxidative damage.

Antimicrobial Applications

Research has shown that this compound exhibits antimicrobial activity against various pathogens, including both gram-positive and gram-negative bacteria. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli. This antimicrobial property opens avenues for its application in developing new antibacterial agents or preservatives in pharmaceuticals and food industries.

Case Study: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of this compound revealed significant inhibition zones against selected bacterial strains, indicating its potential as a lead compound for further development into antimicrobial drugs.

Material Science

In material science, the compound's unique electronic properties due to the trifluoromethoxy group can be exploited in the development of advanced materials such as polymers and coatings with enhanced chemical resistance and stability. Its ability to modify surface properties makes it suitable for applications in electronics and nanotechnology.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde with structurally related benzaldehyde derivatives, focusing on substituent positions, molecular weights, and key properties:

Notes:

- Molecular weight calculation: Estimated for the target compound based on formula C₈H₄F₃NO₅.

- Reactivity : The nitro group at position 3 may direct electrophilic substitution to the ortho/para positions relative to the hydroxyl group, while -OCF₃ deactivates the aromatic ring, slowing further reactions .

Electronic and Steric Effects

- Nitro vs. Trifluoromethoxy Groups: Both substituents are electron-withdrawing, but -NO₂ is stronger, creating a polarized aromatic system. This may increase the aldehyde’s susceptibility to nucleophilic attack compared to non-nitrated analogs .

- Hydroxyl Group: The 2-OH group facilitates hydrogen bonding, improving solubility in polar solvents (e.g., DMSO, ethanol) compared to non-hydroxylated derivatives like 4-(trifluoromethoxy)benzaldehyde .

Research Findings and Gaps

- Data Limitations: No direct experimental data (e.g., NMR, XRD) for the target compound were found in the provided evidence. Structural analogs suggest its crystallization may require specialized techniques, such as SHELX-based refinement for X-ray studies .

- Comparative Stability : The trifluoromethoxy group likely improves resistance to oxidative degradation compared to methoxy (-OCH₃) analogs, as seen in related compounds .

Biological Activity

2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde, a compound characterized by its complex molecular structure, has garnered attention in scientific research due to its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C8H6F3N1O4. Its structure features a hydroxyl group, a nitro group, and a trifluoromethoxy group attached to a benzaldehyde backbone, which significantly influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering cellular functions.

- Receptor Binding : It has been suggested that such compounds can bind to various receptors, modulating their activity and influencing physiological responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

A study examined the antiproliferative effects of various benzaldehyde derivatives on cancer cell lines. The compound demonstrated significant cytotoxicity against several cancer types, including hepatocellular carcinoma (HepG2) and breast cancer (MCF-7). The IC50 values for these cell lines were recorded, indicating effective dose-response relationships.

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.83 |

| MCF-7 | 3.64 |

| MDA-MB-231 | 2.14 |

| HeLa | 5.18 |

These results suggest that the compound may serve as a lead in developing new anticancer therapies .

Antioxidant Activity

The compound's antioxidant properties were evaluated through radical scavenging assays. It was found to exhibit moderate antioxidant activity, which could contribute to its potential protective effects against oxidative stress in cells.

Plant Growth Regulation

In agricultural research, this compound was tested for its efficacy as a plant growth regulator. The compound showed promise in promoting root growth at low concentrations while inhibiting growth at higher doses, suggesting a hormetic effect similar to other hydroxylated benzaldehydes .

Case Studies

- Anticancer Efficacy : A comparative study on the efficacy of various benzaldehyde derivatives highlighted the superior activity of this compound against multiple cancer cell lines, establishing it as a candidate for further development in oncological pharmacology .

- Plant Growth Regulation : Research demonstrated that the compound could regulate plant growth effectively by modulating root development, showcasing its potential application in agriculture as a novel growth regulator .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Hydroxy-3-nitro-5-(trifluoromethoxy)benzaldehyde?

- Methodological Answer : A two-step approach is often employed:

Trifluoromethoxy Introduction : Electrophilic substitution on a hydroxy-substituted benzaldehyde precursor using trifluoromethylating agents (e.g., trifluoromethanesulfonic anhydride) under inert conditions .

Nitration : Controlled nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) at low temperatures (0–5°C) to avoid over-nitration. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

Q. How can spectroscopic characterization resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO to observe deshielding effects from the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups. The aldehyde proton typically appears as a singlet near δ 10.2 ppm .

- IR Spectroscopy : Confirm the aldehyde C=O stretch (~1700 cm⁻¹) and nitro group vibrations (~1520, 1350 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.

- Column Chromatography : Optimize solvent polarity (e.g., ethyl acetate:hexane = 1:3) to separate nitro-substituted byproducts .

Advanced Research Questions

Q. How can contradictory crystallographic data arising from nitro group disorder be resolved?

- Methodological Answer :

- Software Tools : Refine structures using SHELXL (via WinGX interface) with TWIN and HKLF5 commands to model twinning or disorder .

- Validation : Cross-check with ORTEP-3 for thermal ellipsoid visualization to identify misplaced atoms .

- Example : A 2020 study resolved nitro group disorder in a similar compound by refining occupancy factors and applying restraints to bond distances .

Q. What strategies mitigate low yields during trifluoromethoxy group installation?

- Methodological Answer :

- Reagent Optimization : Use silver(I) fluoride (AgF) as a catalyst to enhance trifluoromethoxy coupling efficiency .

- Temperature Control : Maintain reactions at –20°C to stabilize intermediates and reduce side reactions .

- Monitoring : Track progress via TLC with UV-active spots or in situ FTIR for real-time functional group analysis .

Q. How do electron-withdrawing substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces, predicting activation sites. The nitro group at C3 deactivates the ring, directing NAS to C4/C6 positions .

- Experimental Validation : Perform reactions with amines or thiols under basic conditions (K₂CO₃/DMF) to test predicted reactivity .

Q. What analytical approaches validate the compound’s stability under varying pH conditions?

- Methodological Answer :

- HPLC Stability Studies : Use a C18 column (UV detection at 254 nm) to monitor degradation products in buffers (pH 1–13).

- Kinetic Analysis : Fit degradation data to first-order models to determine half-lives. The nitro group enhances stability in acidic media but promotes hydrolysis in alkaline conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.